Cas no 1552764-70-1 (2-(5-Chlorothiophen-2-yl)pyridin-3-amine)

2-(5-Chlorothiophen-2-yl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 2-(5-chlorothiophen-2-yl)pyridin-3-amine
- CMC76470
- 2-(5-Chlorothiophen-2-yl)pyridin-3-amine
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- インチ: 1S/C9H7ClN2S/c10-8-4-3-7(13-8)9-6(11)2-1-5-12-9/h1-5H,11H2
- InChIKey: JCTUHMGHJHEGFF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2C(=CC=CN=2)N)S1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 179
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 67.2
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 360.2±37.0 °C at 760 mmHg
- フラッシュポイント: 171.6±26.5 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(5-Chlorothiophen-2-yl)pyridin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(5-Chlorothiophen-2-yl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C612415-100mg |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 100mg |
$ 365.00 | 2022-06-06 | ||
TRC | C612415-50mg |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 50mg |
$ 230.00 | 2022-06-06 | ||
Enamine | EN300-159919-1.0g |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95% | 1g |
$943.0 | 2023-06-08 | |
Enamine | EN300-159919-2.5g |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95% | 2.5g |
$1848.0 | 2023-06-08 | |
Enamine | EN300-159919-0.25g |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95% | 0.25g |
$466.0 | 2023-06-08 | |
Enamine | EN300-159919-5000mg |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95.0% | 5000mg |
$2732.0 | 2023-09-23 | |
Enamine | EN300-159919-50mg |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95.0% | 50mg |
$218.0 | 2023-09-23 | |
A2B Chem LLC | AV86177-100mg |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95% | 100mg |
$379.00 | 2024-04-20 | |
A2B Chem LLC | AV86177-1g |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95% | 1g |
$1028.00 | 2024-04-20 | |
1PlusChem | 1P01AVHD-5g |
2-(5-chlorothiophen-2-yl)pyridin-3-amine |
1552764-70-1 | 95% | 5g |
$3071.00 | 2025-03-19 |
2-(5-Chlorothiophen-2-yl)pyridin-3-amine 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
2-(5-Chlorothiophen-2-yl)pyridin-3-amineに関する追加情報
Research Briefing on 2-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS: 1552764-70-1): Recent Advances and Applications
2-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS: 1552764-70-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activities, and therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine derivatives as potential kinase inhibitors. The researchers employed a modular synthetic approach, starting from commercially available 5-chlorothiophene-2-carbaldehyde, to achieve high yields and purity. The compound's structural features, including the chlorothiophene and pyridine moieties, were found to enhance binding affinity to specific kinase targets, such as EGFR and BRAF, which are implicated in various cancers. The study reported several derivatives with nanomolar inhibitory activity, suggesting their potential as lead compounds for further optimization.
In another study, published in Bioorganic & Medicinal Chemistry Letters (2024), 2-(5-Chlorothiophen-2-yl)pyridin-3-amine was investigated for its antimicrobial properties. The compound demonstrated broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to mammalian cells. Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings underscore its potential as a novel antibiotic scaffold, particularly in the face of rising antimicrobial resistance.
Beyond its applications in oncology and infectious diseases, 2-(5-Chlorothiophen-2-yl)pyridin-3-amine has also been explored in neurological research. A 2023 study in ACS Chemical Neuroscience reported its use as a precursor for the development of small-molecule modulators of the serotonin receptor (5-HT2A). The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it a promising candidate for the treatment of neuropsychiatric disorders, such as depression and schizophrenia. Preliminary in vivo studies in rodent models showed significant improvements in behavioral outcomes without adverse effects.
Despite these promising findings, challenges remain in the clinical translation of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine-based therapeutics. Issues such as metabolic stability, selectivity, and scalability of synthesis need to be addressed in future research. However, the compound's versatility and the growing body of evidence supporting its biological activities make it a valuable asset in the drug discovery pipeline. Continued exploration of its derivatives and mechanisms of action is expected to yield further breakthroughs in the coming years.
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